

Introduction: The Strategic Importance of the Benzoxazole Scaffold

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Compound of Interest

Compound Name: 5-Bromobenzo[d]oxazole

Cat. No.: B144829

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The benzoxazole core is a quintessential "privileged structure" in medicinal chemistry, a distinction earned by its repeated appearance in a multitude of biologically active compounds. [1] This heterocyclic motif, consisting of a benzene ring fused to an oxazole ring, imparts a rigid, planar conformation that is sterically and electronically favorable for binding to a diverse array of biological targets. Its unique physicochemical properties often lead to enhanced pharmacokinetic profiles and potent pharmacological effects.[2]

Within this esteemed class of compounds, **5-Bromobenzo[d]oxazole** emerges as a particularly valuable building block for researchers, scientists, and drug development professionals. The strategic placement of a bromine atom at the 5-position provides a versatile synthetic handle, unlocking a vast chemical space for derivatization through modern cross-coupling reactions. This guide offers a senior application scientist's perspective on the core tenets of **5-Bromobenzo[d]oxazole**, from its fundamental structure and nomenclature to its synthesis, reactivity, and critical role in the development of next-generation therapeutics.

Part 1: Core Structure and Physicochemical Identity

A precise understanding of a molecule's structure and properties is the bedrock of its application. **5-Bromobenzo[d]oxazole** is an aromatic heterocyclic compound whose identity is defined by its specific atomic arrangement and resulting chemical characteristics.

Nomenclature and Structural Elucidation

The systematic IUPAC name for this compound is 5-bromo-1,3-benzoxazole. It is also commonly referred to by synonyms such as 5-Bromobenzoxazole.[3] The numbering of the fused ring system begins at the oxygen atom and proceeds around the ring, placing the nitrogen at position 3. The bromine substituent is located on the benzene ring at position 5.



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Caption: Structure of **5-Bromobenzo[d]oxazole** with IUPAC numbering.

Physicochemical Data Summary

Quantitative data provides a snapshot of the compound's physical behavior and identity. The key properties of **5-Bromobenzo[d]oxazole** are summarized below.

Property	Value	Source
Molecular Formula	C ₇ H ₄ BrNO	[3][4]
Molecular Weight	198.02 g/mol	[3]
CAS Number	132244-31-6	[3][4]
Melting Point	38-40 °C	[4]
Boiling Point	251.2 ± 13.0 °C (Predicted)	[4]
Appearance	Solid	-
pKa	-0.85 ± 0.10 (Predicted)	[4]

Part 2: Synthesis and Mechanistic Insights

The synthesis of the benzoxazole core is a well-established process in organic chemistry, most commonly achieved through the condensation of an o-aminophenol with a suitable one-carbon electrophile. The production of **5-Bromobenzo[d]oxazole** leverages this classic transformation, starting from a commercially available brominated precursor.

Experimental Protocol: Synthesis from 2-Amino-4-bromophenol

This protocol describes a standard, reliable method for the laboratory-scale synthesis of **5-Bromobenzo[d]oxazole**. The self-validating nature of this protocol lies in the predictable reaction mechanism and the distinct physical properties of the product, which allow for straightforward characterization and purity assessment.

Objective: To synthesize **5-Bromobenzo[d]oxazole** via the cyclocondensation of 2-amino-4-bromophenol and triethyl orthoformate.

Materials:

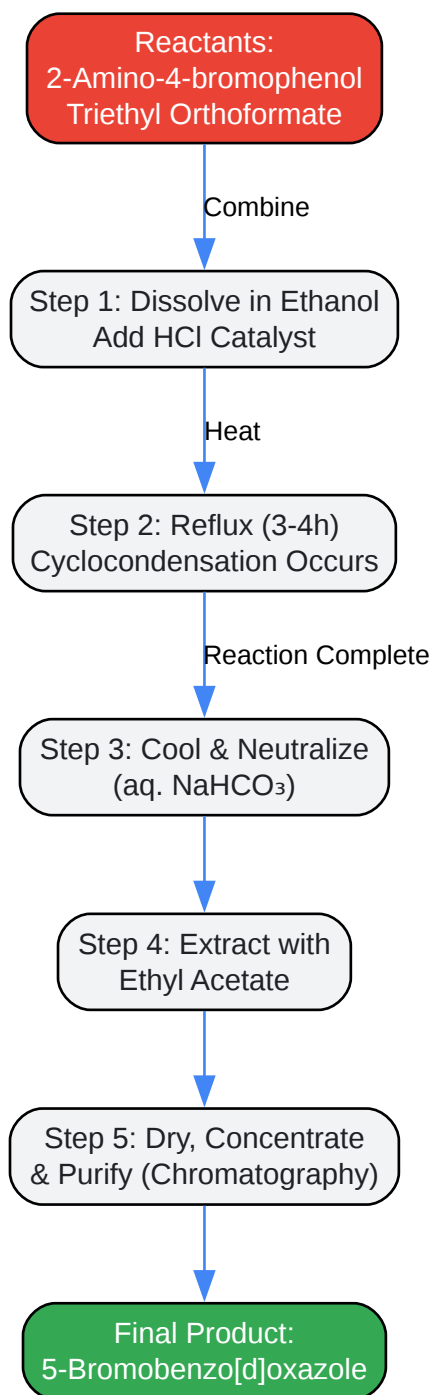
- 2-Amino-4-bromophenol
- Triethyl orthoformate

- Hydrochloric acid (HCl) as catalyst
- Ethanol (solvent)
- Sodium bicarbonate (for neutralization)
- Ethyl acetate (for extraction)
- Magnesium sulfate (for drying)

Step-by-Step Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 2-amino-4-bromophenol in ethanol.
- **Reagent Addition:** Add 1.2 equivalents of triethyl orthoformate to the solution. Add a catalytic amount of concentrated HCl (2-3 drops).
- **Causality Note:** Triethyl orthoformate serves as the source for the C2 carbon of the oxazole ring. The acid catalyst is crucial for protonating the orthoformate, generating a more reactive electrophile that is readily attacked by the amino group of the aminophenol.
- **Reflux:** Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup and Neutralization:** After completion, cool the mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize the acid catalyst until effervescence ceases.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x).
- **Causality Note:** The product is significantly more soluble in organic solvents like ethyl acetate than in the aqueous ethanol/bicarbonate mixture, allowing for efficient separation.
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure **5-Bromobenzo[d]oxazole**.



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Caption: Experimental workflow for the synthesis of **5-Bromobenzo[d]oxazole**.

Part 3: Reactivity and Strategic Derivatization

The synthetic utility of **5-Bromobenzo[d]oxazole** is primarily dictated by the reactivity of its bromine substituent. This halogen atom serves as a linchpin for introducing molecular complexity through palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery.

The Power of the 5-Bromo Group

The C-Br bond at the 5-position is an ideal site for reactions such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination. The electron-withdrawing nature of the fused oxazole ring can influence the reactivity of the C-Br bond, making it amenable to oxidative addition to a Pd(0) catalyst, the crucial first step in these catalytic cycles.^[5]

- **Suzuki Coupling:** Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups. This is a field-proven method for rapidly building libraries of analogs to explore structure-activity relationships (SAR).
- **Sonogashira Coupling:** Reaction with terminal alkynes to form C-C triple bonds. The resulting alkynes are themselves versatile intermediates for further functionalization.
- **Buchwald-Hartwig Amination:** Reaction with amines to form C-N bonds, allowing for the installation of a wide range of substituted amino groups, which are critical functionalities for modulating solubility, polarity, and target engagement.

The ability to selectively and efficiently modify this position allows chemists to fine-tune the steric and electronic properties of the molecule, optimizing it for a specific biological target.

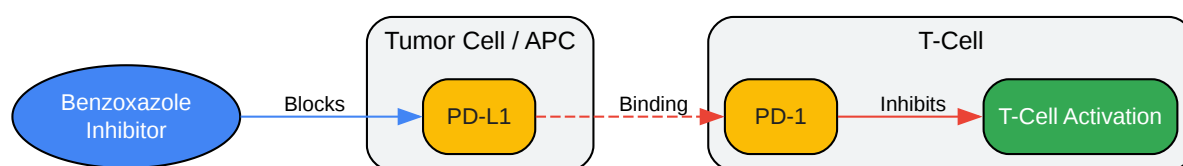
Part 4: Applications in Drug Discovery and Development

The **5-Bromobenzo[d]oxazole** scaffold is not merely a synthetic curiosity; it is a validated starting point for potent therapeutic agents across multiple disease areas. Its derivatives have shown promise as anticancer agents, antimicrobials, and immunomodulators.^{[1][6][7]}

Case Study: Benzoxazoles as Immune Checkpoint Inhibitors

A frontier in cancer therapy is the development of small-molecule immune checkpoint inhibitors. The PD-1/PD-L1 pathway is a critical negative regulator of T-cell activation; tumors exploit this pathway to evade immune destruction. Small molecules that disrupt the PD-1/PD-L1 interaction can restore anti-tumor immunity.

Recently, benzo[d]oxazole derivatives have been identified as novel dual inhibitors targeting both the PD-1/PD-L1 and VISTA pathways, another important immune checkpoint.[8] A hypothetical drug candidate derived from **5-Bromobenzo[d]oxazole** could be synthesized via a Suzuki coupling to append a functional group (R) that enhances binding to the PD-L1 protein dimer interface.



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Caption: Inhibition of the PD-1/PD-L1 immune checkpoint by a benzoxazole derivative.

This strategy showcases the direct translation from a simple building block to a complex, potentially life-saving therapeutic. The 5-bromo position provides the essential anchor point for the synthetic transformations needed to achieve this goal.

Conclusion

5-Bromobenzo[d]oxazole represents a confluence of desirable attributes for the modern medicinal chemist. It is built upon a biologically validated benzoxazole core, offering a favorable platform for target interaction. Its key feature, the 5-bromo substituent, provides a reliable and versatile handle for synthetic diversification through robust cross-coupling chemistry. This allows for the systematic and efficient exploration of chemical space, accelerating the journey from initial hit to optimized clinical candidate. For researchers in drug development, a thorough

understanding of the structure, synthesis, and reactivity of this compound is not just academic; it is a practical tool for innovation.

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